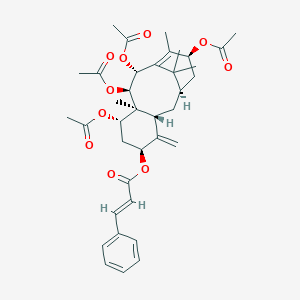

2-Deacetoxytaxinine J

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJTXBNFQDJTPL-PXORYUGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 2 Deacetoxytaxinine J

Botanical Sources within Taxus Species

The compound 2-Deacetoxytaxinine J has been identified and isolated from various parts of several yew species. The primary sources are the needles, bark, and roots of these evergreen trees. Research has confirmed its presence in species such as the Himalayan Yew (Taxus baccata L. spp. wallichiana), Taxus yunnanensis, Taxus x media, and Taxus cuspidata. capes.gov.brnih.govacs.orgchemfaces.com

| Taxus Species | Plant Part(s) | Reference(s) |

|---|---|---|

| Taxus baccata L. spp. wallichiana (Himalayan Yew) | Needles, Bark, Roots | capes.gov.brresearchgate.netresearchgate.netresearchgate.net |

| Taxus yunnanensis | Aerial Parts | acs.org |

| Taxus x media | Seeds | nih.gov |

| Taxus cuspidata | Heartwood | chemfaces.com |

The Himalayan yew is a significant botanical source of this compound. Scientific investigations have successfully isolated the compound from both the needles and the bark of this tree. capes.gov.brresearchgate.net One study reported a notable yield of 0.1% of this compound from the bark of Taxus baccata L. spp. wallichiana. chemfaces.comresearchgate.net In these chemical investigations, this compound is often isolated alongside a variety of other taxoids. For instance, a study on the needles of the Himalayan yew reported its isolation along with prominent compounds like taxol and 10-deacetyl-baccatin III. capes.gov.br Similarly, research on the needles and stem bark led to the isolation of this compound in conjunction with other taxoids such as baccatin (B15129273) IV, 1β-hydroxybaccatin I, and brevifoliol. researchgate.net

Advanced Isolation Techniques for Taxane (B156437) Diterpenoids

The isolation and purification of this compound from its natural sources rely on a sequence of advanced analytical and chromatographic techniques. Due to the structural similarity among taxane diterpenoids, separating a single compound requires a robust, multi-step process.

The general methodology begins with the extraction of the raw plant material (e.g., ground bark or needles) using an organic solvent such as methanol (B129727) or ethanol (B145695). researchgate.net The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning, for example, between water and dichloromethane, to separate compounds based on their polarity. researchgate.net

Following initial partitioning, the extract undergoes several stages of chromatography for purification. Column chromatography over a silica (B1680970) gel stationary phase is a common and crucial step. researchgate.netjmb.or.kr In this technique, a solvent system with increasing polarity, known as gradient elution (e.g., a chloroform-methanol gradient), is used to separate the mixture into different fractions. jmb.or.kr The composition of these fractions is monitored using Thin-Layer Chromatography (TLC). jmb.or.kr Fractions containing the target compound are combined and subjected to further purification. The final step often involves High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, which offers high resolution to isolate the pure compound from other closely related taxanes. jmb.or.krresearchgate.netgoogle.com

| Isolation Step | Technique | Description |

|---|---|---|

| Extraction | Solvent Extraction | Ground plant material is soaked in a solvent like methanol or ethanol to dissolve the chemical constituents. researchgate.net |

| Partitioning | Liquid-Liquid Partitioning | The crude extract is separated into fractions by partitioning between immiscible solvents, such as water and dichloromethane. researchgate.net |

| Preliminary Purification | Silica Gel Column Chromatography | Fractions are separated on a silica gel column using a gradient solvent system (e.g., chloroform-methanol) to elute compounds based on polarity. jmb.or.kr |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to rapidly analyze the fractions collected from column chromatography to identify those containing the target compound. jmb.or.kr |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC is frequently used as the final step to achieve high purity of the isolated compound. jmb.or.krgoogle.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-deacetyl-baccatin III |

| 1β-hydroxybaccatin I |

| This compound |

| Baccatin IV |

| Brevifoliol |

| Taxol (Paclitaxel) |

Biosynthesis of 2 Deacetoxytaxinine J

Precursor Pathways in Taxane (B156437) Biosynthesis

The journey to synthesizing the complex carbon skeleton of 2-Deacetoxytaxinine J begins with the assembly of fundamental five-carbon building blocks. These precursors are generated through highly conserved isoprenoid pathways.

Mevalonate (B85504) Pathway Integration

The biosynthesis of isoprenoids in plants occurs via two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.net While both pathways produce the essential C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), they are spatially separated within the cell. mdpi.com The diterpene core of taxanes, including this compound, is primarily derived from precursors supplied by the MEP pathway, which operates within the plastids. researchgate.net This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. Although the MVA pathway is not the principal source for the taxane skeleton in yew, it co-exists in the cytosol to produce other classes of terpenes, such as sterols. mdpi.com The strict compartmentalization generally prevents significant crossover, but the integration of these pathways is a subject of ongoing research, particularly in metabolic engineering efforts where pathways might be reconstituted in heterologous systems like yeast, which utilizes the MVA pathway. frontiersin.org

Enzymatic Transformations in this compound Formation

Following the synthesis of GGPP, a cascade of enzymatic reactions modifies the linear precursor into the intricate, polycyclic, and highly oxygenated structure of this compound.

Taxane Cyclase Activity

The first committed step in the biosynthesis of all taxanes is the cyclization of the linear GGPP molecule into the characteristic 6-8-6 tricyclic taxane skeleton. This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS). The reaction proceeds through a series of carbocationic intermediates, ultimately forming the parent hydrocarbon of the taxane family, taxa-4(5),11(12)-diene. This olefin is then believed to isomerize to taxa-4(20),11(12)-diene, which serves as the foundational scaffold for subsequent modifications leading to this compound and related taxinines.

Hydroxylation Steps by Cytochrome P450 Monooxygenases

After the formation of the taxadiene core, the hydrocarbon undergoes extensive oxidative decoration. This process is primarily carried out by a suite of cytochrome P450 (CYP450) dependent monooxygenases, which are heme-thiolate enzymes that catalyze the insertion of a single oxygen atom from O₂ into the substrate. rsc.orgnih.gov The biosynthesis of this compound requires a series of regio- and stereospecific hydroxylations at various positions on the taxane ring.

The known taxoid hydroxylases involved in the broader pathway include:

Taxadiene-5α-hydroxylase (T5αH): This enzyme catalyzes the first hydroxylation at the C-5 position, which is a critical early step.

Taxane 10β-hydroxylase (T10βH): Responsible for introducing the hydroxyl group at the C-10 position.

Taxane 13α-hydroxylase (T13αH): This enzyme hydroxylates the C-13 position.

Other Hydroxylases: Additional P450 enzymes such as taxane 7β-hydroxylase and taxane 9α-hydroxylase are also known to participate in the functionalization of the taxane core.

The exact sequence of these hydroxylation events forms a complex "biosynthetic grid" where multiple routes can lead to a variety of taxoid products. chemfaces.com For this compound, the structure reveals hydroxylation has occurred at positions C-5, C-7, C-9, C-10, and C-13, which are then subject to further acylation. researchgate.net The formation of this specific pattern is dictated by the precise order of P450-catalyzed reactions and the substrate specificity of each enzyme.

Interactive Table: Key Enzymes in the Biosynthesis of the this compound Core

| Enzyme | Abbreviation | Function |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesizes the C20 precursor GGPP from IPP and DMAPP. |

| Taxadiene Synthase | TS | Catalyzes the cyclization of GGPP to the taxane skeleton. |

| Taxadiene 5α-Hydroxylase | T5αH | Hydroxylates the taxane core at the C-5 position. |

| Taxane 7β-Hydroxylase | T7βH | Hydroxylates the taxane core at the C-7 position. |

| Taxane 9α-Hydroxylase | T9αH | Hydroxylates the taxane core at the C-9 position. |

| Taxane 10β-Hydroxylase | T10βH | Hydroxylates the taxane core at the C-10 position. |

| Taxane 13α-Hydroxylase | T13αH | Hydroxylates the taxane core at the C-13 position. |

Acylation Reactions and Esterase Activities

The final stage in the biosynthesis of this compound involves the esterification of the hydroxylated taxane core with various acyl groups. These reactions are catalyzed by a family of acyl-coenzyme A (acyl-CoA)-dependent acyltransferases. The structure of this compound features a cinnamoyl group at C-5 and acetyl groups at C-9, C-10, and C-13. researchgate.net

The name of the compound, This compound , is significant as it highlights the absence of an acetyl or other acyl group at the C-2 position, a site that is often functionalized in other taxoids (e.g., with a benzoyl group in paclitaxel). This lack of C-2 acylation is a key distinguishing feature. It likely arises from the substrate specificity of the relevant C-2 acyltransferase (such as taxoid 2α-O-benzoyltransferase), which may not recognize the specific poly-hydroxylated intermediate on the pathway to this compound.

Alternatively, the potential role of esterases—enzymes that cleave ester bonds—cannot be fully discounted in taxane biosynthesis. It is conceivable that a transient acylation at the C-2 position could occur for purposes of metabolic trafficking or regulation, followed by removal by a specific esterase to yield the final product. However, the primary mechanism is believed to be the selective non-acylation of the C-2 hydroxyl group by the responsible transferase.

Genetic and Enzymatic Regulation of Biosynthetic Pathways

The biosynthesis of this compound, a member of the diverse taxoid family, is a complex process governed by a sophisticated network of genetic and enzymatic controls within Taxus species. While the biosynthetic pathway of the renowned anti-cancer drug paclitaxel (B517696) (Taxol) has been extensively studied, the specific pathways leading to other taxoids, such as this compound, are understood as branches from this central route. The regulation occurs at multiple levels, from the transcriptional control of biosynthetic genes to the catalytic activity of specific enzymes that build the molecule's unique architecture.

The journey from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to this compound involves a series of enzymatic reactions, primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (CYP450s) and acyltransferases. nih.govwikipedia.org The expression and function of these enzymes are tightly regulated, ensuring the precise sequence of hydroxylation and acylation events required to synthesize the final product.

Enzymatic Machinery in this compound Biosynthesis

The formation of the this compound molecule is contingent on a series of specific enzymatic modifications of the taxane core. The structure of this compound features a cinnamoyl group at the C5 position and acetyl groups at the C9, C10, and C13 positions, while notably lacking an oxygen functional group at the C2 position. nctu.edu.twresearchgate.net This specific decoration pattern implies the involvement of several key enzyme families.

Cytochrome P450 Hydroxylases (CYP450s): These enzymes are responsible for introducing hydroxyl groups at specific carbon atoms on the taxadiene backbone, a critical series of steps that prepares the molecule for subsequent acylations. frontiersin.orgnih.gov The biosynthesis of this compound necessitates hydroxylation at positions C5, C9, C10, and C13. Several taxane hydroxylases have been identified and characterized, all belonging to the CYP725A subfamily. nih.govnih.gov

| Enzyme (Class) | Abbreviation | Function in Taxoid Biosynthesis | Relevance to this compound |

|---|---|---|---|

| Taxadiene-5α-hydroxylase | T5αH (CYP725A4) | Catalyzes the first oxygenation step, converting taxadiene to taxa-4(20),11(12)-dien-5α-ol. nih.govuniprot.org | Essential for introducing the C5-hydroxyl group, a prerequisite for the attachment of the cinnamoyl group. |

| Taxane-10β-hydroxylase | T10βH (CYP725A1) | Hydroxylates the taxane core at the C10 position. pnas.orgnih.govwikipedia.org | Required for adding the hydroxyl group at C10, which is subsequently acetylated. |

| Taxane-13α-hydroxylase | T13αH (CYP725A2) | Introduces a hydroxyl group at the C13 position of the taxane skeleton. nih.govwikipedia.orgnih.gov | Necessary for the C13-hydroxylation step, followed by acetylation. |

| Taxane-9α-hydroxylase | T9αH (CYP725A22) | Catalyzes hydroxylation at the C9 position. expasy.orgencyclopedia.pub | Responsible for the C9-hydroxylation needed for the final structure. |

Acyltransferases: Following hydroxylation, acyl- and aroyltransferases catalyze the attachment of various functional groups to the taxane core. These reactions are crucial for the structural diversity of taxoids. For this compound, this involves the addition of three acetyl groups and one cinnamoyl group. While the specific transferases for every position on all taxinines are not fully elucidated, several have been characterized in the broader taxoid pathway that demonstrate the types of enzymes involved. nih.gov

| Enzyme (Class) | Function in Taxoid Biosynthesis | Inferred Role in this compound Synthesis |

|---|---|---|

| Taxoid Acyl-CoA Transferases | These enzymes utilize acyl-CoA donors (like acetyl-CoA) to esterify hydroxylated positions on the taxane ring. Examples include 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). nih.gov | Specific acetyltransferases are required to add acetate (B1210297) groups to the C9, C10, and C13 positions. |

| Taxoid Aroyl-CoA Transferases | These enzymes transfer aromatic groups. An example is taxane-2α-O-benzoyltransferase (TBT), which attaches a benzoyl group. nih.gov | A cinnamoyl-CoA dependent transferase is necessary to attach the cinnamoyl group to the C5 hydroxyl. |

Genetic Regulation by Transcription Factors

The expression of the biosynthetic genes encoding the CYP450s and acyltransferases is a primary point of regulation. This is controlled by a hierarchy of transcription factors (TFs) that bind to specific promoter regions of these genes, thereby activating or repressing their transcription. biorxiv.org Studies on various Taxus species have identified several families of TFs that play crucial roles in modulating the taxoid biosynthetic pathway. nih.gov

Phytohormones, particularly jasmonates (like methyl jasmonate), act as key signaling molecules that can trigger the expression of these TFs, leading to a coordinated up-regulation of the entire pathway. biorxiv.orgfrontiersin.org This response is often part of the plant's defense mechanism. While most research has focused on the regulation of genes leading to paclitaxel, these regulatory networks also control the flux through branch pathways leading to other taxoids.

| Transcription Factor Family | Example | Target Genes/Function | Relevance to this compound |

|---|---|---|---|

| MYB | TcMYB29a | Upregulates the expression of TS (taxadiene synthase), T5OH (taxane 5α-hydroxylase), and DBTNBT (a terminal N-benzoyltransferase). frontiersin.org | Controls the expression of foundational enzymes like T5αH, which is essential for the biosynthesis of this compound. |

| ERF (Ethylene Responsive Factor) | TcERF12 / TcERF15 | Act as repressors and activators, respectively, of the TS gene. | Regulates the initial committed step of the taxane skeleton formation, impacting the overall pool of precursors for all taxoids. |

| bHLH (basic Helix-Loop-Helix) | TcbHLH1 | Involved in the jasmonate-induced regulation of taxoid biosynthesis. | Participates in the signaling cascade that enhances the production of biosynthetic enzymes. |

| WRKY | TcWRKY8 / TcWRKY47 | Significantly increases the expression of multiple taxoid biosynthetic genes, including DBAT and T5OH. | Influences the expression of both hydroxylases and acetyltransferases necessary for the synthesis of this compound. |

Chemical Synthesis and Semisynthesis of 2 Deacetoxytaxinine J and Its Analogues

Total Synthesis Strategies for Taxane (B156437) Scaffolds Relevant to 2-Deacetoxytaxinine J

The total synthesis of taxanes is a monumental undertaking that requires precise control over stereochemistry and the assembly of a complex, polycyclic system. nih.govacs.org While a direct total synthesis of this compound has not been extensively reported, the strategies developed for other taxanes are highly relevant to the construction of its 6/8/6 ring system. nih.gov

Stereoselective Construction of the Taxane Core

A critical challenge in taxane synthesis is the stereoselective formation of the tricyclic 6/8/6 core. nih.gov Various approaches have been developed to address this, often involving intricate sequences of reactions to establish the numerous stereocenters present in the molecule.

One notable strategy involves a two-phase synthesis approach , which mimics the natural biosynthetic pathway. acs.orgnih.gov This method is divided into a "cyclase phase," where the fundamental carbon skeleton is assembled with minimal oxygenation, and an "oxidase phase," where oxygen atoms are strategically introduced. acs.orgnih.gov For instance, the synthesis might start with the construction of taxadiene, the least oxidized member of the taxane family, followed by site-selective allylic oxidations at positions C5, C10, and C13. acs.orgnih.gov

Another powerful technique is the use of intramolecular cyclization reactions . For example, an intramolecular aldol (B89426) cyclization can be employed to construct the eight-membered B-ring, a key feature of the taxane core. nih.govescholarship.org This reaction, proceeding from a suitably functionalized precursor, can efficiently forge the central ring of the 6/8/6 system. nih.govescholarship.org

The stereochemistry of the final product is dictated by the careful choice of starting materials and reagents throughout the synthetic sequence. For example, the use of chiral auxiliaries in reactions like the Diels-Alder cycloaddition can introduce enantioselectivity early in the synthesis, guiding the formation of the desired stereoisomer. nih.gov

Convergent and Linear Synthetic Approaches

Synthetic strategies towards complex molecules like taxanes can be broadly categorized as either linear or convergent. wikipedia.org

Convergent synthesis , on the other hand, involves the independent synthesis of several key fragments of the target molecule, which are then coupled together at a later stage. wikipedia.org This approach is generally more efficient for large and complex molecules, as it allows for the parallel construction of different parts of the molecule, and a low-yield step late in the synthesis does not compromise the entire sequence. wikipedia.org The Nicolaou and Danishefsky Taxol total syntheses are prominent examples of convergent strategies. wikipedia.orgwikidoc.org

A divergent monoterpenoid remodeling/convergent fragment coupling approach has also been developed, providing access to a variety of structurally distinct taxane cores from a common intermediate. nih.govresearchgate.net This strategy combines the efficiency of convergent coupling with the flexibility of divergent modifications, allowing for the preparation of a wide range of taxane analogues. nih.govresearchgate.net

| Synthetic Strategy | Description | Example |

| Linear Synthesis | Sequential, step-by-step construction of the target molecule. wikipedia.orgwikidoc.org | Holton Taxol Total Synthesis wikipedia.orgwikidoc.org |

| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org | Nicolaou Taxol Total Synthesis wikipedia.orgwikidoc.org |

| Two-Phase Synthesis | Mimics biosynthesis with a "cyclase" and "oxidase" phase. acs.orgnih.gov | Baran's Taxol Synthesis wikipedia.org |

| Divergent/Convergent | Combines convergent fragment coupling with divergent modifications. nih.govresearchgate.net | Access to diverse taxane cores from a common intermediate nih.govresearchgate.net |

Semisynthesis of this compound Derivatives from Natural Precursors

Given the complexity and low yields of total synthesis, semisynthesis from readily available natural precursors is a more practical approach for producing taxane analogues. wikipedia.orgmdpi.com Taxus species produce a vast array of taxoids, many of which can serve as starting materials for the synthesis of new derivatives. nih.gov

Derivatization from Taxinine (B26179) J and Related Taxoids

This compound itself can be isolated from various Taxus species, including Taxus chinensis and Taxus x media. mdpi.comarizona.edu More commonly, related taxoids that are more abundant, such as Taxinine J, can be chemically modified to produce this compound and its derivatives. nih.govwikipedia.orgwikidoc.org The structural similarity between these compounds often allows for straightforward chemical transformations.

The process typically involves selective deacetylation, acylation, or other functional group interconversions. For example, the removal of the acetyl group at the C2 position of a related taxoid would yield a 2-deacetoxy derivative.

Regioselective Functionalization and Modification

A key challenge in the semisynthesis of taxoids is achieving regioselectivity—that is, modifying a specific functional group in the presence of other, similar functional groups. benthamscience.com The taxane skeleton possesses multiple hydroxyl groups with varying reactivities, making selective modification difficult. researchgate.netnih.gov

To overcome this, chemists employ a variety of strategies:

Protecting groups: Temporarily blocking more reactive hydroxyl groups with protecting groups allows for the selective modification of a less reactive site. The protecting groups can then be removed to reveal the final product.

Enzyme-catalyzed reactions: Enzymes, such as acyltransferases, can exhibit high regioselectivity, catalyzing reactions at specific positions on the taxane core. researchgate.netnih.gov For example, different acyltransferases have been shown to preferentially acetylate the "northern" hemisphere (C9 and C10) or the "east-west" pole positions (C5 and C13) of the taxoid skeleton. researchgate.net

Reagent-controlled selectivity: The choice of reagents and reaction conditions can also influence the regioselectivity of a reaction. For instance, the use of bulky reagents may favor reaction at less sterically hindered positions.

Chemical oxidation methods, such as those using m-CPBA and dimethyl dioxirane, have been investigated for the regioselective epoxidation of Taxinine J derivatives. acs.org

Development of Novel Taxoids Based on this compound Scaffold

The this compound scaffold has served as a template for the development of novel taxoids. benthamscience.comepdf.pubarchive.org By modifying the functional groups at various positions on the taxane core, researchers have synthesized a range of new compounds.

For example, a series of novel taxoids have been synthesized from this compound. benthamscience.com These efforts often focus on introducing different acyl or aroyl groups at the hydroxyl positions to explore how these changes affect the molecule's properties. The synthesis of paclitaxel (B517696) (docetaxel) / this compound dimers has also been reported. acs.org

These synthetic and semisynthetic endeavors have not only provided access to a diverse array of taxane analogues but have also deepened our understanding of the structure-activity relationships within this important class of natural products.

Synthetic Methodologies for Novel Analogues

The natural abundance of this compound, particularly from the Himalayan yew (Taxus baccata L. ssp. wallichiana), has spurred significant research into its use as a starting material for the semisynthesis of novel taxoid analogues. researchgate.net Various synthetic strategies have been employed to modify its structure, aiming to explore structure-activity relationships and develop new compounds.

One notable approach involves the chemical rearrangement of the taxane skeleton. An unprecedented synthesis of 1(15→11)abeotaxanes, which feature a 5/7/6 ring system not yet found in nature, was achieved using this compound (referred to as 2-DAT-J) as the starting material. lookchem.com This reaction is facilitated by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). The proposed mechanism involves the regioselective removal of the C-13 acetoxy group by the Lewis acid, followed by a migration of the C-11–C-12 double bond to C-12–C-13. lookchem.com Subsequently, the acetate (B1210297) ion may abstract the C-1 proton, leading to the formation of a cyclopropyl (B3062369) ring involving C-1, C-11, and C-15, thus creating the rearranged abeotaxane skeleton. lookchem.com

Another key synthetic methodology focuses on the modification of functional groups at various positions on the this compound molecule. Researchers have successfully derived several novel taxoids by altering substituents at the C-5, C-9, and C-10 positions. researchgate.netbenthamscience.com For instance, a series of new taxoids were synthesized from the naturally occurring 2-DAT-J, and subsequent studies indicated that the cinnamoyl group at C-5 and the acetyl group at C-10 are important for certain biological activities. researchgate.net The synthesis of new taxoids has also been reported with modifications aimed at evaluating their potential as therapeutic agents. google.comgoogle.com

Furthermore, synthetic efforts have extended to creating complex dimeric structures. The synthesis of paclitaxel (or docetaxel) / this compound dimers has been reported, linking two distinct and important taxoid cores. acs.orgacs.orguniupo.itacs.org This methodology opens avenues for creating larger molecules with potentially unique properties.

More intricate synthetic designs have been pursued to create simplified, yet functionally relevant analogues. Based on studies of taxinine analogues, two novel taxane derivatives, a macro-lactone (compound 6 ) and a carbocyclic analogue (compound 7 ), were rationally designed and synthesized. nih.gov The design of compound 6 was informed by previous findings that a benzoyloxy moiety at C-13 in taxanes confers significant activity. nih.gov The synthesis of these rationally designed analogues from common substrates highlights a targeted approach to developing new chemical entities based on the this compound scaffold. nih.gov

Diastereoselective and Enantioselective Synthesis

While the synthesis of various analogues of this compound has been explored, detailed reports focusing specifically on enantioselective synthesis are limited in the available literature. However, diastereoselective steps have been crucial in the synthesis of certain complex analogues.

In the synthesis of a novel carbacyclic taxane analogue (7 ), a key step involved a diastereoselective alkynylation. nih.gov Specifically, an aldehyde intermediate (22 ), derived from a taxuspine precursor, was alkynylated to produce the alkyne 23 with a notable degree of diastereoselectivity. nih.gov This transformation was a critical part of constructing the side chain necessary for the subsequent macrocyclization to form the carbocyclic core.

However, not all stereocenters are perfectly controlled in these complex syntheses. In the same synthetic pathway for analogue 7 , a later step involving a pinacol (B44631) coupling reaction to form diol 28 resulted in a mixture of two diastereoisomers in an approximate 1.5:1 ratio. nih.gov These isomers were not separable by standard column chromatography, illustrating the challenges in achieving complete stereocontrol in the synthesis of complex, multi-chiral molecules derived from the taxane skeleton. nih.gov

The broader field of organic synthesis has seen significant advancements in developing highly diastereoselective methods for various heterocyclic and carbocyclic systems, such as the phase-transfer-catalyzed synthesis of tetrahydrothiopyran-4-ones or the [3+2] cycloaddition for creating complex dispiroheterocyclic compounds. tulane.edunih.gov Similarly, novel methods for the diastereoselective synthesis of β-lactams and phosphonate (B1237965) esters have been established. biomedpharmajournal.orgrsc.org While these specific methods have not been reported in the context of this compound, they represent the types of advanced synthetic strategies that could potentially be adapted to achieve higher stereocontrol in future analogue syntheses.

Structure Activity Relationship Sar Studies of 2 Deacetoxytaxinine J and Its Analogues

Experimental Elucidation of Key Structural Moieties

Experimental studies have been instrumental in identifying the key structural features of 2-Deacetoxytaxinine J that are essential for its biological effects. Through the synthesis and biological evaluation of various analogues, researchers have pinpointed specific functional groups that play a critical role in its activity.

Impact of Cinnamoyl Group at C-5 Position

The cinnamoyl group located at the C-5 position of the this compound core has been identified as a critical determinant of its anticancer activity. researchgate.netalliedacademies.orgchemfaces.com SAR studies have demonstrated that the presence of this group is essential for the compound's efficacy against various cancer cell lines. researchgate.netalliedacademies.orgchemfaces.com

Research involving the synthesis of novel taxoids derived from naturally occurring this compound has consistently shown that modifications or removal of the C-5 cinnamoyl group lead to a significant reduction or complete loss of anticancer activity. researchgate.netalliedacademies.org For instance, the selective removal of the C-5 O-cinnamoyl group using hydroxylamine (B1172632) resulted in a derivative with diminished cytotoxicity. lookchem.com This highlights the indispensability of the cinnamoyl moiety for the molecule's interaction with its biological target.

Furthermore, comparative studies with other taxanes have reinforced the importance of the C-5 substituent. For example, in a study comparing various taxanes, compounds possessing a cinnamoyl group at the C-5 position exhibited strong inhibitory effects on platelet aggregation induced by arachidonic acid, whereas analogues with a hydroxyl group at the same position were less active. chemfaces.comchemfaces.com This suggests that the electronic and steric properties of the cinnamoyl group are finely tuned for biological recognition.

Table 1: Impact of C-5 Position Substituent on Biological Activity This table summarizes the comparative activity of taxane (B156437) analogues with different substituents at the C-5 position, highlighting the importance of the cinnamoyl group.

| Compound | C-5 Substituent | Biological Activity | Reference |

|---|---|---|---|

| This compound | Cinnamoyl | Significant anticancer activity | researchgate.netalliedacademies.org |

| Analogue 1 | Hydroxyl (-OH) | Reduced activity | chemfaces.comchemfaces.com |

| Analogue 2 (from selective removal) | None | Diminished cytotoxicity | lookchem.com |

Significance of Acetyl Group at C-10 Position

Alongside the C-5 cinnamoyl group, the acetyl group at the C-10 position has been established as another crucial element for the biological activity of this compound. researchgate.netalliedacademies.org Experimental evidence from SAR studies indicates that this acetyl group is essential for maintaining the potent anticancer properties of the molecule. researchgate.netalliedacademies.orgchemfaces.com

The synthesis and subsequent biological testing of various novel taxoids derived from this compound have consistently revealed that alterations to the C-10 acetyl group result in a marked decrease in activity. researchgate.net This finding underscores the specific structural requirements at this position for effective interaction with the cellular target. While some modifications at other positions of the taxane core can be tolerated, the C-10 acetyl group appears to be a non-negotiable feature for potent bioactivity.

Effects of Other Substituents and Core Modifications

While the C-5 cinnamoyl and C-10 acetyl groups are paramount, other structural modifications to the this compound scaffold have also been investigated to understand their impact on activity. These studies provide a more comprehensive picture of the SAR, revealing which parts of the molecule are amenable to change and which are not.

Modifications to the taxane core structure, such as rearrangements of the ring system, have been explored. For example, an unprecedented chemical synthesis was developed to convert the normal taxane skeleton of this compound into a 1(15→11)abeotaxane. lookchem.com Such rearranged taxoids are of interest as they may exhibit novel biological activities or overcome resistance mechanisms. lookchem.com It has been noted that some rearranged taxoids retain microtubule and multi-drug-resistance (MDR) reversing activities. lookchem.com

The synthesis of "non-natural" natural taxanes, inspired by related compounds like taxuspine X, has also been pursued. nih.gov These efforts aim to create simplified yet potent analogues. For instance, the introduction of an acyloxy side chain at C-13, particularly a benzoyloxy moiety, has been shown to confer high MDR reversal activity in some taxane analogues. nih.gov Conversely, the removal of the acetate (B1210297) group on other parts of the ring can lead to a significant decrease in activity. mdpi.com

Systematic SAR studies on related compound libraries have shown that while some positions are sensitive to modification, others are more tolerant. nih.gov For example, in some series, the side chain at certain positions can be replaced by other functionalized groups, sometimes leading to retained or even enhanced potency. nih.gov These findings are critical for the design of new analogues with improved therapeutic profiles.

Computational Approaches in this compound SAR

In addition to experimental methods, computational approaches have become increasingly valuable in elucidating the SAR of this compound and its analogues. These in silico techniques provide insights into the molecular interactions that govern biological activity, guiding the rational design of new compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. mdpi.comnih.govwindows.net This method is instrumental in understanding how this compound and its analogues interact with their biological targets at a molecular level.

The process involves preparing the 3D structures of both the ligand (e.g., a this compound analogue) and the receptor. mdpi.com The ligand is then placed in the binding site of the receptor, and various conformations are sampled to find the one with the most favorable binding energy. nih.gov The scoring functions used in docking software estimate the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

For taxanes in general, molecular docking studies have been used to rationalize their SAR. For example, docking simulations of paclitaxel (B517696) with its microtubule target have helped to explain why certain functional groups are essential for its high binding affinity. mdpi.com Similar studies on this compound analogues can reveal the key amino acid residues in the target protein that interact with the cinnamoyl and acetyl groups, thus explaining their importance for activity. frontiersin.org By simulating the binding of various analogues, researchers can predict which modifications are likely to enhance or diminish binding, thereby prioritizing synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgcrpsonline.comnih.gov This approach is used to predict the activity of new, untested compounds and to understand which molecular properties are most influential. nih.govresearchgate.net

In a QSAR study, a set of compounds with known activities is used as a training set. nih.gov For each compound, a variety of molecular descriptors are calculated, which quantify different aspects of their structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

A robust QSAR model should have good predictive power, which is assessed through internal and external validation. mdpi.com For a model to be considered acceptable, it typically needs to meet certain statistical criteria, such as a high squared correlation coefficient (r²) and a high cross-validated r² (q²). mdpi.com

QSAR models can provide valuable insights into the SAR of this compound analogues. By identifying the key descriptors that influence activity, these models can guide the design of new compounds with improved potency. nih.gov For example, a QSAR model might reveal that a specific electrostatic potential or a particular molecular shape is crucial for activity, directing chemists to synthesize analogues with these desired properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions on an atomic level. nih.gov These simulations provide insights into the conformational changes that molecules like this compound and its analogues undergo, which is crucial for understanding their biological activity. By simulating the movement of atoms over time, researchers can identify stable conformations, transition pathways between different states, and the influence of the surrounding environment, such as a solvent or a biological receptor. nih.govbiorxiv.org

The process of an MD simulation begins with an initial three-dimensional structure of the molecule, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. nih.gov This structure is then placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The interactions between all atoms are described by a set of mathematical functions known as a force field.

The simulation proceeds by calculating the net force on each atom and then using Newton's laws of motion to predict the positions and velocities of the atoms at a very small time step (on the order of femtoseconds) later. nih.gov By repeating this process millions of times, a trajectory of the molecule's motion is generated, providing a detailed view of its conformational landscape.

For a complex and flexible molecule like this compound, MD simulations can reveal how different parts of the molecule move in relation to each other. This is particularly important for understanding how the molecule binds to its biological target, such as microtubules. nih.gov The simulations can identify the most populated (lowest energy) conformations in solution and how these conformations might change upon binding to a protein. biorxiv.orgpnas.org This information is invaluable for structure-activity relationship (SAR) studies, as it can help explain why certain chemical modifications to the parent compound lead to an increase or decrease in biological activity. nih.gov

For instance, MD simulations on the related taxane, paclitaxel, have been used to explore its binding modes within β-tubulin. nih.gov These studies have revealed a range of binding poses and the conformational changes in the protein that accompany binding. Such analyses can identify key residues that are critical for the interaction and provide a rationale for designing new analogues with improved affinity and efficacy. nih.gov While specific MD simulation studies on this compound are not extensively reported in the literature, the principles and applications derived from studies on other taxanes are directly relevant.

The data generated from MD simulations can be analyzed to provide quantitative measures of molecular flexibility and conformation. Key parameters that are often calculated include:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the atomic positions of the molecule over time from a reference structure. It indicates the stability of the conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. It highlights the flexible regions of the molecule. |

| Radius of Gyration (Rg) | Represents the overall compactness of the molecule. Changes in Rg can indicate conformational opening or closing. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds, which is crucial for defining the overall shape and conformation of the molecule. |

By applying these analytical techniques to the MD trajectories of this compound and its analogues, a deeper understanding of their conformational preferences and how these relate to their biological function can be achieved. This knowledge is instrumental in the rational design of new, more potent derivatives.

A study on the anticancer activity of this compound and its synthesized analogues has provided valuable data for understanding its structure-activity relationship. pdx.edu The following table summarizes the in vitro anticancer activity of these compounds against the MCF-7 human breast cancer cell line.

| Compound | Structure | IC50 (µM) against MCF-7 |

| This compound | 20 | |

| Analogue 1 | 7,8-isopropylidene derivative | >100 |

| Analogue 2 | C-7, C-8 diol derivative | >100 |

| Analogue 3 | C-10 acetate derivative | 15 |

| Analogue 4 | C-5 cinnamoyl, C-10 acetate derivative | 12 |

| Analogue 5 | C-5 cinnamoyl, C-7, C-8 diol derivative | >100 |

| Analogue 6 | C-5 cinnamoyl, C-10 deacetyl derivative | >100 |

Data sourced from Kancharla et al., European Journal of Medicinal Chemistry, 2009. pdx.edu

The results indicate that modifications at positions C-7, C-8, and C-10 significantly impact the cytotoxic activity of this compound. The presence of an acetyl group at C-10 and a cinnamoyl group at C-5 appears to be important for its anticancer properties.

Molecular and Cellular Mechanisms of Action of 2 Deacetoxytaxinine J

Identification of Putative Molecular Targets

The precise molecular targets of 2-Deacetoxytaxinine J are not yet fully elucidated. However, based on the known mechanisms of other taxane (B156437) compounds, it is hypothesized that its biological activity may stem from interactions with cellular proteins, potentially leading to the disruption of essential enzymatic processes.

Protein Binding Interactions

Specific protein binding partners for this compound have not been definitively identified in the currently available scientific literature. The broader class of taxanes is well-known for its interaction with tubulin, leading to the stabilization of microtubules and subsequent cell cycle arrest. However, direct evidence of this compound binding to tubulin or other proteins requires further investigation through dedicated assays such as affinity chromatography, co-immunoprecipitation, or surface plasmon resonance.

Enzymatic Inhibition or Activation Profiles

Currently, there is a lack of specific studies detailing the enzymatic inhibition or activation profiles of this compound. Future research employing a range of enzymatic assays will be crucial to determine if this compound directly modulates the activity of key enzymes involved in cellular proliferation, survival, or other vital processes.

Elucidation of Cellular Signaling Pathways Modulated

The impact of this compound on intracellular signaling cascades and regulatory networks is an area that warrants in-depth investigation. Understanding how this compound influences cellular communication pathways will be key to deciphering its mechanism of action.

Effects on Intracellular Signaling Cascades

Direct evidence linking this compound to the modulation of specific intracellular signaling cascades is not yet available. Taxanes, in general, are known to induce complex signaling events downstream of microtubule stabilization, often culminating in the activation of apoptotic pathways. Future studies could explore the effect of this compound on key signaling pathways implicated in cancer, such as the MAPK/ERK, PI3K/Akt, and JNK pathways, through techniques like western blotting and reporter gene assays.

Interplay with Cellular Regulatory Networks

The interplay of this compound with the intricate regulatory networks that govern cellular homeostasis is currently unknown. Comprehensive transcriptomic and proteomic analyses would be necessary to reveal how this compound may alter gene expression and protein interaction networks, providing a systems-level view of its cellular impact.

Investigation of Cellular Processes Affected by this compound

The most significant data available for this compound pertains to its effects on cellular processes, specifically its cytotoxic activity against a variety of cancer cell lines.

Initial in vitro studies have demonstrated that this compound exhibits cytotoxic effects, inhibiting the growth of several murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for a panel of cell lines.

Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| P388 | Murine Leukemia | 15.2 |

| L1210 | Murine Leukemia | 4.9 |

| BT474 | Human Breast Cancer | 4.7 |

| CHAGO | Human Undifferentiated Lung Cancer | 5.7 |

| HepG2 | Human Liver Cancer | 6.5 |

| Kato3 | Human Gastric Cancer | 5.3 |

| SW620 | Human Colorectal Adenocarcinoma | 5.6 |

These findings establish the potent anti-proliferative capacity of this compound across a range of cancer types, laying the groundwork for further mechanistic studies to uncover the specific molecular events that lead to this observed cytotoxicity. Future research should aim to connect these cellular effects with the upstream molecular targets and signaling pathways to provide a complete picture of the compound's mechanism of action.

Modulation of Cell Proliferation Dynamics

There is no specific information available in the scientific literature detailing how this compound modulates the dynamics of cell proliferation. Studies on other taxanes have shown a potent inhibition of cell proliferation in various cancer cell lines, an effect directly linked to their impact on microtubule function. However, without dedicated research on this compound, its specific effects on cancer cell growth rates and its potential antiproliferative properties remain unknown.

Induction of Apoptotic Pathways

The ability of this compound to induce apoptosis has not been specifically investigated. For other taxanes, the sustained arrest of the cell cycle due to microtubule disruption is a primary trigger for apoptosis. This process often involves the activation of caspase cascades and the regulation by Bcl-2 family proteins. Whether this compound can trigger similar apoptotic pathways, and through which specific molecular players, is a question that awaits experimental validation.

Influence on Cell Cycle Progression

Specific data on the influence of this compound on cell cycle progression is not available. Taxanes typically cause a block in the G2/M phase of the cell cycle, preventing cells from proceeding through mitosis. This is a direct consequence of their microtubule-stabilizing effect, which disrupts the formation and function of the mitotic spindle. It is plausible that this compound could have a similar effect, but this has not been experimentally confirmed.

Impact on Cellular Homeostasis and Stress Responses

The impact of this compound on cellular homeostasis and stress responses is another area lacking specific research. The disruption of the microtubule network by other taxanes is a significant cellular stressor, often leading to the activation of various stress-response pathways. These can include the unfolded protein response and other signaling cascades that ultimately determine the cell's fate. The specific cellular stress signature induced by this compound is yet to be determined.

Metabolic Engineering and Biotechnological Production of 2 Deacetoxytaxinine J and Taxanes

Heterologous Biosynthesis in Microbial Hosts

The complete chemical synthesis of complex taxanes like paclitaxel (B517696) is commercially unfeasible due to its intricate molecular structure. taylorfrancis.com Consequently, significant research has focused on developing alternative production platforms through metabolic engineering in microbial hosts. nih.gov Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae offer several advantages, including rapid growth rates, amenability to genetic manipulation, and scalability of fermentation processes. nih.govnih.gov However, reconstituting the complex, multi-step taxane (B156437) biosynthetic pathway in these heterologous hosts presents considerable challenges. nih.govnih.gov

Engineering of E. coli and Yeast for Taxane Precursor Production

A primary strategy in microbial production of taxanes is the engineering of central metabolism to enhance the supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govfrontiersin.org Both E. coli and yeast have been engineered to produce taxadiene, the first committed intermediate in the taxane biosynthetic pathway. nih.govfrontiersin.org

In E. coli, efforts have focused on engineering the native methylerythritol phosphate (B84403) (MEP) pathway to increase the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of GGPP. nih.govresearchgate.net Strategies have included the overexpression of key upstream pathway genes. nih.govresearchgate.net By optimizing the expression of GGPP synthase and taxadiene synthase, researchers have successfully produced taxadiene. frontiersin.org However, the expression of downstream enzymes, particularly the plant-derived cytochrome P450s, has proven to be a significant bottleneck in E. coli. pnas.org

Saccharomyces cerevisiae has emerged as a promising host due to its eukaryotic nature, which facilitates the functional expression of membrane-bound cytochrome P450 enzymes involved in the taxane pathway. nih.govfrontiersin.org Engineering efforts in yeast have involved upregulating the mevalonate (B85504) (MVA) pathway to boost GGPP production. frontiersin.org Various strategies, such as multi-copy chromosomal integration of the taxadiene synthase (TASY) gene and the use of fusion protein tags to improve enzyme solubility and activity, have significantly increased taxadiene titers. nih.govfrontiersin.org For instance, a 22-fold improvement in taxadiene titers was achieved in S. cerevisiae through multi-copy integration of TASY with fusion tags. nih.gov Further optimization of fermentation conditions, such as temperature, has also been shown to enhance production. nih.govfrontiersin.org In one study, reducing the cultivation temperature from 30°C to 20°C resulted in a 3.0-fold increase in the final taxadiene titer. nih.gov

Table 1: Reported Titers of Taxadiene in Engineered Microbial Hosts

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of MEP pathway genes, GGPP synthase, and taxadiene synthase | ~1.3 | researchgate.net |

| Escherichia coli | Optimized P450 expression and reductase partners | ~570 (oxygenated taxanes) | pnas.org |

| Saccharomyces cerevisiae | Expression of GGPP synthase and taxadiene synthase | 1 | frontiersin.org |

| Saccharomyces cerevisiae | Expression of GGPPS, TASY, and truncated HMG-CoA | 8.7 | frontiersin.org |

| Saccharomyces cerevisiae | Multi-copy integration of TASY with fusion tags | 57 | nih.gov |

| Saccharomyces cerevisiae | Temperature optimization (20°C) | 129 | nih.gov |

| Saccharomyces cerevisiae | GGPPS-TS fusion enzyme and multi-copy plasmid | 21.8 | frontiersin.org |

| Saccharomyces cerevisiae | Fed-batch fermentation of GGPPS-TS fusion strain | 184.2 | frontiersin.org |

| Yarrowia lipolytica | "Push-pull" strategy, fusion tags, and multi-copy integration | 23.7 | nih.gov |

| Yarrowia lipolytica | Fed-batch fermentation optimization | 101.4 | nih.gov |

Reconstitution of Taxane Biosynthetic Pathways

The complete heterologous biosynthesis of complex taxanes like paclitaxel requires the functional reconstitution of the entire enzymatic pathway, which is estimated to involve at least 19 steps from GGPP. nih.govnih.gov A significant portion of these steps are catalyzed by cytochrome P450 monooxygenases, which are often difficult to express functionally in microbial hosts. frontiersin.orgnih.gov

The initial steps involve the cyclization of GGPP to taxadiene by taxadiene synthase (TXS), followed by a series of hydroxylations and acetylations. frontiersin.orgnih.gov The first hydroxylation at the C5 position is catalyzed by taxadiene-5α-hydroxylase (T5αH, CYP725A4). frontiersin.orgnih.gov Subsequent steps involve enzymes like taxadien-5α-ol O-acetyltransferase (TAT) to produce taxadien-5α-yl-acetate. nih.gov

While the production of early-stage intermediates like taxadiene and taxadien-5α-ol has been achieved in microbes, the reconstitution of the full pathway to produce more complex taxoids like baccatin (B15129273) III and paclitaxel remains a significant challenge. nih.govnih.govresearchgate.net Recent breakthroughs have led to the identification of previously missing enzymes in the pathway, paving the way for a more complete reconstitution. researchgate.netbohrium.complantae.org For example, a bifunctional cytochrome P450 enzyme, named taxane oxetanase (TOT), has been identified that catalyzes the formation of the characteristic oxetane (B1205548) ring of paclitaxel. researchgate.netbohrium.com The successful reconstitution of the baccatin III biosynthetic pathway has been recently achieved in a plant chassis, Nicotiana benthamiana, demonstrating the potential for producing complex taxane intermediates in a heterologous plant system. researchgate.netbohrium.comnih.gov

Plant Cell Culture and Bioreactor Systems for Enhanced Production

Plant cell culture has emerged as a viable and sustainable alternative for the production of taxanes, overcoming the limitations associated with the slow growth of Taxus trees and low yields from bark extraction. taylorfrancis.comoup.comnih.gov Suspension cultures of Taxus cells can be cultivated in controlled bioreactor environments, allowing for process optimization and scale-up. nih.govnih.gov

Optimization of Culture Conditions

The productivity of Taxus cell cultures is highly dependent on the optimization of various culture parameters. ub.eduresearchgate.net Key factors that influence cell growth and taxane accumulation include the composition of the basal medium, plant growth regulators, and carbon sources. researchgate.netpsu.edu For instance, woody plant medium (WPM) has been found to be effective for the growth of Taxus callus. nih.gov The type of basal medium can also significantly affect the production and secretion of different taxanes. researchgate.net In one study, Driver and Kuniyuki Walnut (DKW) basal medium yielded the highest levels of baccatin III and 10-deacetylbaccatin III, while WPM was optimal for paclitaxel production. researchgate.net

The choice of carbohydrate source also plays a crucial role. While sucrose (B13894) is commonly used, its hydrolysis into glucose and fructose (B13574) can lead to differential sugar utilization rates by the cells. psu.edu Fructose, when used as the sole sugar, has been shown to promote better cell growth compared to glucose or sucrose. psu.edu A two-stage culture system is often employed, where cells are first grown in a medium optimized for biomass accumulation and then transferred to a production medium designed to stimulate secondary metabolite biosynthesis. nih.govub.edu

Elicitation and Precursor Feeding Strategies

Elicitation, the use of biotic or abiotic stimuli to induce defense responses and secondary metabolite production, is a widely used strategy to enhance taxane yields in Taxus cell cultures. frontiersin.orgnih.govtandfonline.com Methyl jasmonate (MeJA), a plant signaling molecule, is a potent elicitor of taxane biosynthesis. frontiersin.orgnih.govtandfonline.com The addition of MeJA to the culture medium has been shown to significantly increase the production of paclitaxel and other taxoids. frontiersin.orgnih.govub.edu For example, in Corylus avellana cell cultures, 200 µmol L⁻¹ MeJA led to an 8-fold increase in cephalomannine (B1668392) compared to the control. tandfonline.comresearchgate.net

Precursor feeding is another effective strategy to boost the production of target taxanes by supplying key biosynthetic building blocks. frontiersin.orgtandfonline.comnih.gov Phenylalanine, a precursor for the paclitaxel side chain, has been used to increase paclitaxel yields. frontiersin.orgtandfonline.com Combining elicitation with precursor feeding can have a synergistic effect. frontiersin.org For instance, the addition of L-phenylalanine along with MeJA increased paclitaxel production 14-fold compared to untreated cultures in one study. frontiersin.org

Table 2: Effect of Elicitation and Precursor Feeding on Taxane Production in Plant Cell Cultures

| Plant Cell Culture | Treatment | Key Finding | Reference |

|---|---|---|---|

| Taxus x media hairy roots | Methyl jasmonate (MeJA) + L-phenylalanine | 14-fold increase in paclitaxel production compared to control. | frontiersin.org |

| Taxus chinensis | Overexpression of DBAT gene + MeJA | Transgenic cells produced 1.7-fold higher paclitaxel than untransformed cells without MeJA. | frontiersin.org |

| Taxus baccata | Methyl jasmonate (100 µM) | 4.5-fold increase in baccatin III production compared to control. | ub.edu |

| Taxus baccata | Coronatine | 21.6-fold higher baccatin III content compared to control. | ub.edu |

| Corylus avellana | 200 µmol L⁻¹ MeJA | 8-fold increase in cephalomannine; ~2-fold increase in 10-deacetylbaccatin III and baccatin III. | tandfonline.comresearchgate.net |

| Corylus avellana | 6 mmol L⁻¹ Phenylalanine | Slight increase in paclitaxel production. | tandfonline.com |

| Taxus baccata | Salicylic acid (150 µM) | Highest total taxane content detected on day 8 of culturing. | nih.gov |

| Taxus baccata | Coronatine (1 µM) | Highest cephalomannine levels at the beginning of the experiment. | nih.gov |

Enzyme Engineering for Improved Specificity and Yield in Biosynthesis

The efficiency of the taxane biosynthetic pathway, whether in its native plant host or in a heterologous system, is often limited by the catalytic properties of its constituent enzymes. frontiersin.orgresearchgate.net Enzyme engineering, therefore, presents a powerful tool to overcome these limitations by improving enzyme activity, specificity, and stability. researchgate.netacs.org

A key target for enzyme engineering has been taxadiene synthase (TXS), the first committed and a rate-limiting enzyme in the pathway. frontiersin.orgacs.org TXS catalyzes the complex cyclization of GGPP to form the taxadiene core. frontiersin.org Engineering efforts have focused on improving its selectivity and yield. researchgate.netacs.orgacs.org For instance, through mutagenesis, a 2.4-fold improvement in the yield and selectivity for an alternative cyclization product, taxa-4(20)-11(12)-diene, was achieved. acs.orgacs.org This is significant because this alternative product can be more efficiently converted to the desired downstream intermediate, taxadien-5α-ol, by the subsequent enzyme, CYP725A4. researchgate.netacs.orgacs.org

Another major challenge lies with the cytochrome P450 enzymes that catalyze multiple oxidation steps in the pathway. frontiersin.orgnih.gov These enzymes often exhibit poor expression, low activity, and broad substrate specificity in heterologous hosts. pnas.orgnih.govnih.gov Engineering strategies for P450s include N-terminal modifications and optimizing their interaction with reductase partners to improve their functionality in hosts like E. coli. pnas.org Such optimizations have led to significant increases in the titers of oxygenated taxanes. pnas.org The identification and characterization of novel hydroxylases, such as a T1βOH, and understanding their substrate specificity will further enable the targeted engineering of the pathway for more efficient production of paclitaxel and its precursors. frontiersin.orgucl.ac.uk

Directed Evolution of Taxane Biosynthetic Enzymes

Directed evolution is a powerful protein engineering technique that mimics the process of natural selection to evolve enzymes with desired properties. researchgate.net This method involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved characteristics such as enhanced catalytic activity, altered substrate specificity, or increased stability. nih.govresearchgate.net

In the context of taxane biosynthesis, the application of directed evolution has faced significant hurdles, primarily due to the complexity of the enzymatic reactions and the lack of high-throughput screening assays for the products. nih.gov Many key enzymes in the pathway are cytochrome P450 monooxygenases (CYP450s), which are often difficult to express in heterologous hosts and can exhibit product promiscuity, complicating the development of simple screening methods. nih.govnih.gov For instance, taxadiene-5α-hydroxylase (T5αH), a critical P450 enzyme, converts taxadiene into multiple products, making it challenging to screen for variants that specifically enhance the yield of the desired taxadien-5α-ol. researchgate.netresearchgate.net

Despite these challenges, principles of directed evolution, particularly mutagenesis, have been successfully applied to engineer key enzymes in the taxane pathway. A notable example is the engineering of taxadiene synthase (TXS), the enzyme that catalyzes the first committed step in taxol biosynthesis. nih.gov While the wild-type TXS primarily produces taxa-4(5),11(12)-diene, it also generates a small amount of an isomer, taxa-4(20),11(12)-diene. researchgate.net The subsequent hydroxylation of taxa-4(5),11(12)-diene by T5αH is inefficient and yields multiple byproducts. nih.gov However, taxa-4(20),11(12)-diene is converted with much higher specificity to the desired precursor, taxadien-5α-ol. nih.gov

Recognizing this, researchers utilized mutagenesis to engineer TXS to favor the production of taxa-4(20),11(12)-diene. researchgate.netacs.org This strategic approach effectively redirected the metabolic flux towards a more efficiently processed intermediate. Through this engineering effort, a 2.4-fold improvement in the yield and selectivity for taxa-4(20),11(12)-diene was achieved. researchgate.netacs.org When this engineered TXS variant was co-expressed with T5αH in E. coli, it resulted in a corresponding 2.4-fold increase in the production of taxadien-5α-ol, demonstrating the efficacy of this strategy in overcoming a significant bottleneck in the early pathway. researchgate.netacs.org

This work underscores how components of directed evolution can be strategically employed to enhance the production of taxane precursors, even when a full-scale directed evolution campaign with high-throughput screening is not feasible. researchgate.net

Rational Design of Enzyme Active Sites

Rational design is a protein engineering strategy that leverages detailed knowledge of an enzyme's structure, function, and catalytic mechanism to make specific, targeted modifications to its amino acid sequence. researchgate.net This approach relies on computational modeling and structural biology to predict how specific mutations in the enzyme's active site will affect its properties, such as activity, substrate specificity, and product profile. nih.gov Site-directed mutagenesis is then used to introduce these precise changes into the enzyme's gene. wikipedia.orgneb.com

The taxane biosynthetic pathway, with its complex enzymatic steps, has been a key target for rational design efforts aimed at improving the efficiency of taxane production. nih.gov

Taxadiene Synthase (TXS): The three-dimensional structure of TXS has provided a roadmap for its rational redesign. nih.gov Computational simulations, including quantum mechanics/molecular mechanics (QM/MM) modeling, have offered deep insights into its catalytic mechanism and the role of specific active site residues in stabilizing carbocation intermediates during the complex cyclization reaction. nih.govnih.gov

One critical residue identified is Tryptophan 753 (W753). nih.gov This residue is proposed to stabilize intermediate cations through π-cation interactions, guiding the reaction toward the formation of the taxadiene skeleton. nih.gov The importance of this residue was confirmed when a W753H mutation (replacing tryptophan with histidine) was shown to completely alter the product profile, leading to the exclusive formation of cembrene (B1233663) A, an alternative cyclization product. nih.gov This demonstrated that the precise architecture of the active site is crucial for controlling the reaction outcome. Further computational analysis suggested that mutating another key residue, Tyrosine 841 (Y841), to a histidine could potentially lead to the formation of another side product, verticillane. nih.gov Other studies have identified several mutations in TXS that increase the production of taxa-4(20),11(12)-diene, the more favorable substrate for the subsequent hydroxylation step. nih.gov

Taxadiene-5α-hydroxylase (CYP725A4): CYP725A4, the first P450 hydroxylase in the pathway, represents a major bottleneck due to its low activity and promiscuity. nih.govacs.org Traditional rational design of P450s is often hampered by the lack of crystal structures. nih.gov To overcome this, researchers have employed innovative approaches such as ancestral enzyme construction. nih.govacs.org By resurrecting and characterizing ancestral versions of CYP725A4, key amino acid substitutions that occurred during its evolution were identified. This evolutionary information was then used to guide the site-directed mutagenesis of the modern enzyme. This approach successfully identified specific amino acid positions that, when mutated, led to positive variants with an improved yield of hydroxylated taxadiene products. nih.govacs.org

The following table summarizes key findings from the rational design of taxane biosynthetic enzymes:

| Enzyme | Wild-Type Function | Mutation | Effect of Mutation | Reference |

| Taxadiene Synthase (TXS) | Catalyzes the formation of taxa-4(5),11(12)-diene | W753H | Abolished taxadiene production; exclusive formation of cembrene A | nih.gov |

| Taxadiene Synthase (TXS) | Catalyzes the formation of taxa-4(5),11(12)-diene | V584M, Q609A, Y688C | Altered product profile; increased promiscuity or production of taxa-4(20),11(12)-diene | nih.gov |

| Taxadiene-5α-hydroxylase (CYP725A4) | Hydroxylates taxadiene with low activity and high promiscuity | Mutations at key amino acid positions identified via ancestral reconstruction | Improved yield of hydroxylated taxadiene products | nih.gov |

These examples highlight the power of rational design to dissect complex enzyme mechanisms and engineer them for improved biotechnological production of valuable compounds like 2-Deacetoxytaxinine J and other taxanes. nih.govnih.govnih.gov

Advanced Analytical Methodologies for 2 Deacetoxytaxinine J Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 2-Deacetoxytaxinine J from complex mixtures, such as crude plant extracts, and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and quantitative analysis of taxanes. mdpi.comresearchgate.net The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For taxanes, reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govscispace.com

Purity assessment is achieved by analyzing the chromatogram for the presence of a single, sharp peak corresponding to this compound, with the absence of other peaks indicating high purity. Quantification is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve. researchgate.net Detection is commonly carried out using a UV detector, as the aromatic moieties in taxanes absorb light in the UV range (typically around 227 nm). researchgate.net

Table 1: Illustrative HPLC Parameters for Taxane (B156437) Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | To effectively elute a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |

| Detection | UV-Vis Diode Array Detector (DAD) at 227 nm | To detect and quantify taxanes based on their UV absorbance. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is not typically used for the direct analysis of the intact molecule due to its high molecular weight and low volatility. Instead, its primary application lies in the broader field of metabolomics of the source organism, such as Taxus species. nih.govgcms.cz

Metabolite profiling with GC-MS can identify a wide range of primary metabolites, including amino acids, organic acids, sugars, and lipids, within the plant's tissues. nih.gov This provides insights into the biochemical pathways that support the production of complex secondary metabolites like taxanes. Analysis of taxane precursors, such as taxadiene, which are more volatile, can also be performed using GC-MS. researchgate.net For analysis, samples are typically derivatized to increase the volatility of the metabolites before injection into the GC system. nih.gov

Table 2: Classes of Metabolites in Taxus Species Identified by GC-MS Profiling

| Metabolite Class | Examples | Biological Relevance |

|---|---|---|

| Amino Acids | Alanine, Valine, Leucine, Proline | Building blocks for proteins and precursors for secondary metabolites. |

| Organic Acids | Malic acid, Citric acid, Succinic acid | Intermediates in the Krebs cycle and central carbon metabolism. |

| Carbohydrates | Fructose (B13574), Glucose, Sucrose (B13894) | Primary energy sources and carbon skeletons for biosynthesis. |

| Lipids | Palmitic acid, Stearic acid | Components of cell membranes and energy storage. |

| Benzoic Acids | Benzoic acid, Salicylic acid | Precursors for various secondary metabolites. |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the precise chemical structure of this compound and its analogues, as well as for determining its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to determine the complete connectivity and stereochemistry of a molecule. nih.gov

For novel analogues of this compound, 2D NMR experiments are critical. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively. This information allows researchers to piece together the molecular structure, identify the positions of functional groups, and determine the relative stereochemistry of the molecule.

Table 3: Key 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| COSY | Reveals scalar couplings between protons (typically through 2-3 bonds), establishing H-H connectivity within spin systems. |

| HSQC | Correlates protons directly to their attached carbons, identifying C-H one-bond connections. |

| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing for the connection of different spin systems and the placement of quaternary carbons and heteroatoms. |

| NOESY | Identifies protons that are close in space (through-space interactions), which is crucial for determining relative stereochemistry and conformation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS), often coupled with HPLC (LC-MS), provides a highly accurate molecular weight determination, which allows for the calculation of the elemental formula of this compound. nih.govacs.org